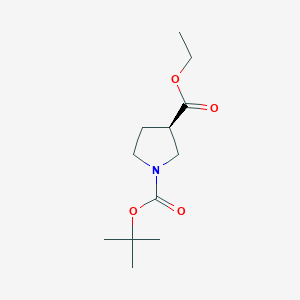

Éthyl (R)-1-Boc-3-pyrrolidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl ®-1-Boc-3-pyrrolidinecarboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Applications De Recherche Scientifique

Ethyl ®-1-Boc-3-pyrrolidinecarboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the preparation of biologically active compounds for research in drug discovery and development.

Medicine: Utilized in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Industry: Applied in the production of fine chemicals and specialty materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can be synthesized through the esterification of ®-3-pyrrolidinecarboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Types of Reactions:

Hydrolysis: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can undergo hydrolysis in the presence of aqueous acids or bases to yield ®-3-pyrrolidinecarboxylic acid and ethanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Hydrolysis: ®-3-pyrrolidinecarboxylic acid and ethanol.

Reduction: ®-1-hydroxy-3-pyrrolidinecarboxylate.

Deprotection: ®-3-pyrrolidinecarboxylate.

Mécanisme D'action

The mechanism of action of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the pyrrolidine ring, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule being synthesized.

Comparaison Avec Des Composés Similaires

Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can be compared with other similar compounds such as:

Ethyl ®-1-Boc-2-pyrrolidinecarboxylate: Similar structure but with the ester group at the 2-position.

Ethyl (S)-1-Boc-3-pyrrolidinecarboxylate: Enantiomer of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate.

Methyl ®-1-Boc-3-pyrrolidinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate lies in its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications.

Activité Biologique

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is a compound of significant interest in the field of medicinal chemistry due to its versatile biological activity and utility as a synthetic intermediate. This article explores its biological properties, synthesis methods, and applications in drug discovery and development.

Chemical Structure:

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and reactivity during chemical transformations.

Synthesis Methods:

The compound can be synthesized through various methods, including:

- Esterification: Reacting R-3-pyrrolidinecarboxylic acid with ethanol in the presence of an acid catalyst like concentrated sulfuric acid under reflux conditions.

- Continuous Flow Reactors: In industrial settings, continuous flow reactors optimize reaction conditions for higher yields and consistent product quality.

Biological Activity

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate exhibits a range of biological activities, primarily due to its role as a precursor in the synthesis of biologically active compounds.

The mechanism involves the release of the free amine upon deprotection of the Boc group, allowing participation in various biochemical pathways. This property makes it suitable for synthesizing compounds targeting neurological disorders and other therapeutic areas.

Applications in Drug Discovery

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is employed extensively in research for:

- Synthesis of Pharmaceuticals: It serves as an intermediate for developing complex organic molecules, particularly those with potential therapeutic effects.

- Enzyme-Substrate Interaction Studies: The compound is utilized to investigate interactions within biological systems.

Comparative Analysis

The compound can be compared with similar derivatives, highlighting differences in biological activity based on structural modifications:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (R)-1-Boc-2-pyrrolidinecarboxylate | 2-position ester | Varies; less studied than 3-position analogs |

| Ethyl (S)-1-Boc-3-pyrrolidinecarboxylate | Enantiomer | Different potency; chirality impacts activity |

| Methyl (R)-1-Boc-3-pyrrolidinecarboxylate | Methyl ester | Similar applications but varied reactivity |

Research Findings

Recent studies have demonstrated the effectiveness of Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate in various assays:

- Toll-like Receptor Agonism: Research indicates that the (R) isomer shows enhanced potency in activating Toll-like receptors compared to its (S) counterpart, suggesting potential applications in immunotherapy .

- Neuroprotective Properties: Compounds derived from this precursor have shown promise in targeting neurodegenerative diseases, highlighting its relevance in therapeutic research .

Case Studies

-

Neurodegenerative Disease Research:

- A study utilized Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate to synthesize derivatives that demonstrated neuroprotective effects in vitro, suggesting potential for treating conditions like Alzheimer's disease.

- Cancer Therapeutics:

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDQVUYUWUHNMG-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.